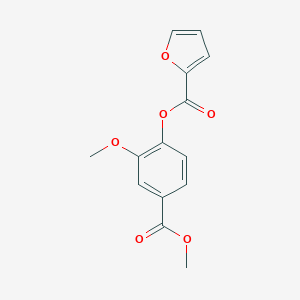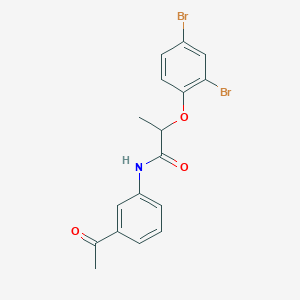![molecular formula C24H23ClN2O3 B309294 4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309294.png)
4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide is a synthetic compound that has been extensively studied for its scientific research applications. It is commonly referred to as MPAA and belongs to the class of amides.
作用机制
The mechanism of action of MPAA is not fully understood. However, studies have shown that it inhibits the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic nucleotide levels in cells. This leads to an increase in cyclic nucleotide levels, which in turn leads to the activation of protein kinase A (PKA) and protein kinase G (PKG). These kinases are involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
MPAA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. MPAA has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This leads to a decrease in cell migration and invasion, which is important for the prevention of tumor metastasis.
实验室实验的优点和局限性
One advantage of using MPAA in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, it has been shown to have a variety of potential therapeutic applications, which makes it a promising compound for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
未来方向
There are several future directions for research on MPAA. One area of interest is the development of MPAA-based therapies for the treatment of inflammatory and autoimmune diseases. Another area of interest is the development of MPAA-based therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of MPAA and to identify potential targets for therapeutic intervention.
合成方法
MPAA can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methylphenol in the presence of a base to form 4-chloro-3-(4-methylphenoxy)benzoic acid. This intermediate is then reacted with N-(2-phenylethyl)glycine methyl ester hydrochloride in the presence of a coupling agent to form MPAA.
科学研究应用
MPAA has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-metastatic properties. MPAA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
产品名称 |
4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide |
|---|---|
分子式 |
C24H23ClN2O3 |
分子量 |
422.9 g/mol |
IUPAC 名称 |
4-chloro-3-[[2-(4-methylphenoxy)acetyl]amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C24H23ClN2O3/c1-17-7-10-20(11-8-17)30-16-23(28)27-22-15-19(9-12-21(22)25)24(29)26-14-13-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,28) |
InChI 键 |
JIFAEHNJQINCNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)

![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)

![N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309222.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309224.png)
![Ethyl 2-hydroxy-5-[(methoxyacetyl)amino]benzoate](/img/structure/B309226.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309227.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B309229.png)
![4-chloro-N-(4-fluorophenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309230.png)
![4-chloro-N-cyclohexyl-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309231.png)
![Ethyl 2-hydroxy-5-{[2-(4-isobutylphenyl)propanoyl]amino}benzoate](/img/structure/B309232.png)
![3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309233.png)